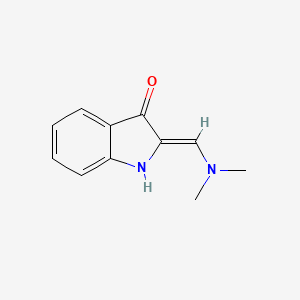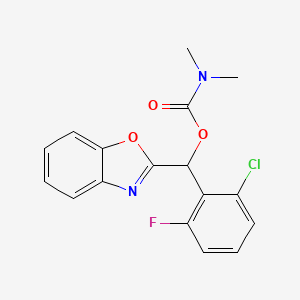![molecular formula C23H27ClO2 B12908703 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-16-5](/img/structure/B12908703.png)
2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a chlorophenyl group and two tert-butyl furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-chlorobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl derivatives.
Aplicaciones Científicas De Investigación
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets. The chlorophenyl group and furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a bromine atom instead of chlorine.
5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Contains a methyl group instead of chlorine.
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan): Contains a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Número CAS |
917571-16-5 |
|---|---|
Fórmula molecular |
C23H27ClO2 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-chlorophenyl)methyl]furan |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
Clave InChI |
NMMGKGPOBLNPFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)



![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)




![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
